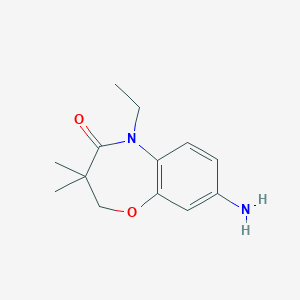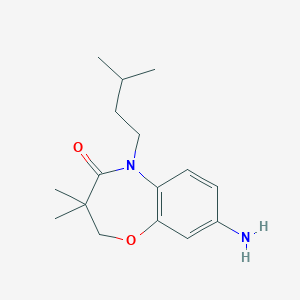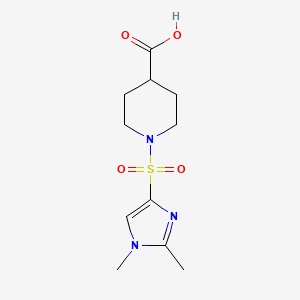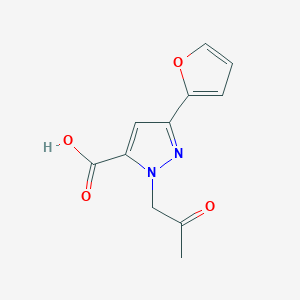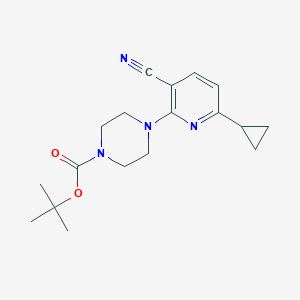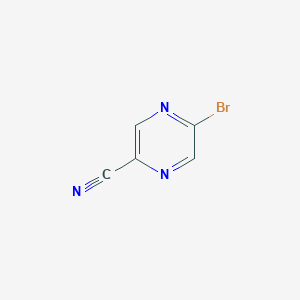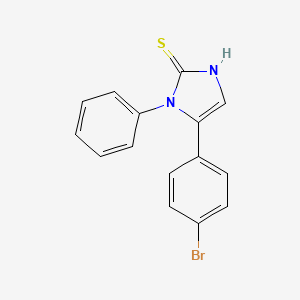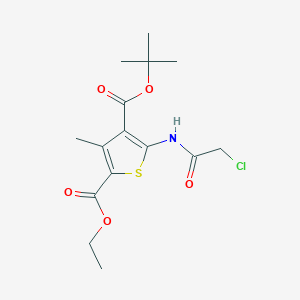
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Vue d'ensemble
Description
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (TBE-CAMT) is an organic compound with a wide range of applications, ranging from pharmaceuticals to materials science. It is a versatile compound, with a wide range of properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Research indicates methods for synthesizing related compounds, such as thiophenecarboxylic acids containing α-alkyl radicals like methyl and tert-butyl, which are relevant to the synthesis of 4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate. These processes include formylation, acetylation, and bromination techniques (Gol'dfarb & Konstantinov, 1958).
Chemical Properties and Reactions : The reaction of similar esters with nucleophilic reagents has been explored, indicating potential pathways and reactions involving compounds like this compound. These studies provide insights into the electrophilic and nucleophilic behaviors of such compounds (Pevzner, 2003).
X-ray and DFT Analyses : Detailed analyses such as X-ray crystallographic and DFT (Density Functional Theory) studies on similar thiophene derivatives have been conducted. These studies offer valuable information on the molecular structure, intramolecular hydrogen bonding, and other physical properties, which are crucial for understanding the chemical nature of this compound (Çolak et al., 2021).
Chemical Applications
Organic Synthesis Optimization : Studies focusing on the synthesis of derivatives similar to the compound reveal the importance of controlling selectivity through factors like lithium coordination and steric hindrance. These insights are valuable for optimizing the synthesis of complex organic compounds, including this compound (Nishio et al., 2011).
Insecticidal Properties : Some studies have explored the insecticidal properties of compounds structurally similar to this compound. These findings could suggest potential applications in pest control or related fields (Weston et al., 1995).
Electrophilic Substitution Studies : Research on the electrophilic substitution of related thiophene compounds provides insights into the reactivity and potential chemical pathways that could be relevant for this compound. Understanding these reactions is crucial for predicting and manipulating the compound's behavior in various chemical contexts (Belen’kii et al., 1993).
Propriétés
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-6-21-14(20)11-8(2)10(13(19)22-15(3,4)5)12(23-11)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZNSLYLFYOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

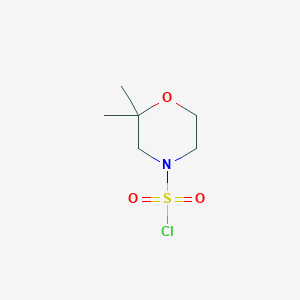
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
